CID 54442815
Description
CID 54442815 is a chemical compound cataloged in PubChem with distinct structural and physicochemical properties. Key characteristics include:
Properties
Molecular Formula |
C11H33O7Si5 |
|---|---|
Molecular Weight |
417.80 g/mol |
InChI |
InChI=1S/C11H33O7Si5/c1-12-23(13-2,14-3)18-22(10,11)17-21(8,9)16-20(6,7)15-19(4)5/h1-11H3 |
InChI Key |
DOYOHQWLYNYNDK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](OC)(OC)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate typically involves the reaction of tetramethyl orthosilicate with octamethylcyclotetrasiloxane under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the formation of the desired siloxane bonds. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions typically involve the use of hydrosilanes to produce lower oxidation state silicon compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include silanols, siloxane oligomers, and various substituted siloxanes. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
Scientific Research Applications
Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced siloxane polymers and materials.
Biology: The compound is employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: It is used in the formulation of silicone-based pharmaceuticals and medical devices.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Trimethyl 1,1,3,3,5,5,7,7-octamethyltetrasiloxanyl orthosilicate involves the formation of stable siloxane bonds. These bonds confer high thermal and chemical stability to the compound, making it suitable for various applications. The molecular targets and pathways involved in its action include the interaction with other silicon-based compounds and the formation of cross-linked networks in polymer matrices .
Comparison with Similar Compounds
Structural Features
- Chemical Structure : The compound features a terpene-derived backbone with hydroxyl and carbonyl functional groups, as inferred from its GC-MS fragmentation pattern and mass spectrum (Figure 1A, 1D).

- Synthesis and Isolation : It is isolated from Citrus essential oil (CIEO) via vacuum distillation, with its concentration peaking in intermediate fractions (Figure 1C) .
Analytical Data
- GC-MS Profile: The compound elutes at a retention time of 12.3 min in GC-MS analysis, with a molecular ion peak at m/z 254 [M]⁺ and fragment ions at m/z 136 and 93, indicative of α-pinene-like terpenoid derivatives (Figure 1B, 1D).
- Collision-Induced Dissociation (CID) Behavior: In-source CID during LC-ESI-MS analysis reveals cleavage patterns consistent with hydroxylated monoterpenes, distinguishing it from isomeric analogs .
Comparison with Structurally Similar Compounds
CID 54442815 is compared to three structurally related compounds (Table 1), selected based on shared functional groups, molecular weight (±10 Da), and biosynthetic pathways.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Functional Group Influence :
- This compound’s carbonyl group enhances its antimicrobial activity compared to hydroxyl-dominated analogs like α-terpineol (CID 643732) .
- Epoxide-containing linalool oxide (CID 6999255) exhibits higher solubility due to polar oxygen atoms .
Volatility and Isolation :
- This compound’s intermediate volatility allows efficient isolation via vacuum distillation, unlike citronellal (CID 440917), which requires low-temperature fractional distillation .
Mass Spectrometry Differentiation :
- In-source CID fragments of this compound (m/z 136) differ from α-terpineol (m/z 121) and citronellal (m/z 95), enabling unambiguous identification in complex mixtures .

Research Implications
- Analytical Challenges : Structural isomers (e.g., this compound vs. β-terpineol) require advanced CID-MS/MS protocols for differentiation .
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